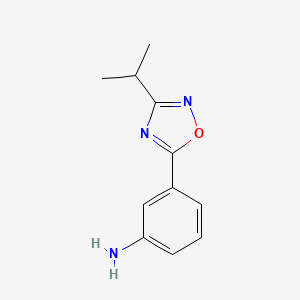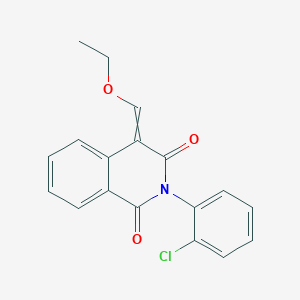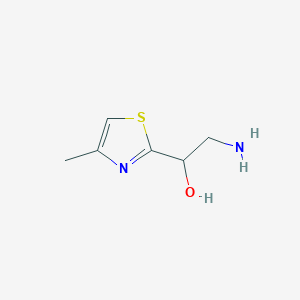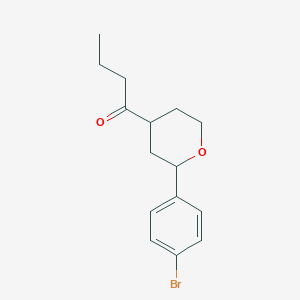
tert-Butyl (3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
叔丁基(3-(1-甲酰基吡咯烷-2-基)吡啶-2-基)(异丙基)氨基甲酸酯: 是一种属于氨基甲酸酯类的有机化合物。
准备方法
合成路线和反应条件
叔丁基(3-(1-甲酰基吡咯烷-2-基)吡啶-2-基)(异丙基)氨基甲酸酯的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
吡咯烷环的形成: 吡咯烷环可以通过涉及适当前体的环化反应合成。
甲酰基的引入: 甲酰基可以通过使用甲酸或甲酰氯等试剂的甲酰化反应引入。
与吡啶的偶联: 然后在适当的反应条件下,吡咯烷衍生物与吡啶衍生物偶联,通常涉及如EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)的偶联试剂。
氨基甲酸酯的形成: 最后一步涉及通过在温和条件下使中间体与叔丁基异氰酸酯反应形成氨基甲酸酯基团。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、自动化合成和纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲酰基处,导致形成羧酸。
还原: 还原反应可以将甲酰基转化为醇。
取代: 吡啶环可以发生亲电和亲核取代反应,从而允许进一步官能化。
常用试剂和条件
氧化: 可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 是常见的还原剂。
取代: 条件根据所引入的取代基而异,但常用的试剂包括卤素、亲核试剂和亲电试剂。
主要产物
氧化: 羧酸。
还原: 醇类。
取代: 各种取代的吡啶衍生物。
科学研究应用
化学
在化学中,叔丁基(3-(1-甲酰基吡咯烷-2-基)吡啶-2-基)(异丙基)氨基甲酸酯被用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应和开发新型化合物。
生物学
在生物学研究中,该化合物可以用作探针来研究酶相互作用和代谢途径。其能够进行各种化学反应的能力使其成为生物化学研究的多功能工具。
医药
在药物化学中,该化合物正在研究其潜在的治疗特性。它可能作为开发针对特定生物途径的新药的先导化合物。
工业
在工业部门,该化合物可用于合成特种化学品和材料。其稳定性和反应性使其适用于各种工业应用。
作用机制
叔丁基(3-(1-甲酰基吡咯烷-2-基)吡啶-2-基)(异丙基)氨基甲酸酯的作用机制涉及其与特定分子靶标的相互作用。甲酰基可以与蛋白质或酶上的亲核位点形成共价键,可能抑制其活性。吡啶和吡咯烷环也可能与生物受体相互作用,调节其功能。
相似化合物的比较
类似化合物
- 叔丁基(2-(吡咯烷-3-基)乙基)氨基甲酸酯
- 叔丁基(3-氰基-4,6-二甲基吡啶-2-基)碳酸酯
- 叔丁基(2-(1,3-噻唑-2-基氨基)羰基)吡啶-3-基氨基甲酸酯
独特性
叔丁基(3-(1-甲酰基吡咯烷-2-基)吡啶-2-基)(异丙基)氨基甲酸酯因其结构中同时存在甲酰基和吡咯烷环而具有独特性。这种组合允许进行广泛的化学反应和相互作用,使其成为研究和工业应用中的一种有价值的化合物。
属性
分子式 |
C18H27N3O3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(1-formylpyrrolidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)21(17(23)24-18(3,4)5)16-14(8-6-10-19-16)15-9-7-11-20(15)12-22/h6,8,10,12-13,15H,7,9,11H2,1-5H3 |
InChI 键 |
ULRWUTKZRLBKCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1=C(C=CC=N1)C2CCCN2C=O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B11815474.png)



![N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide](/img/structure/B11815498.png)
![2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11815501.png)


